

Spectroscopic Characterization of 1-(2,5-Dimethoxyphenyl)-2-nitropropene: A Comparative Guide

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Compound of Interest

Compound Name: 1-(2,5-Dimethoxyphenyl)-2-nitropropene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of **1-(2,5-Dimethoxyphenyl)-2-nitropropene**, a key intermediate in the synthesis of various psychoactive compounds. Due to the limited availability of published, consolidated ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data for this specific molecule, this document outlines the expected spectral features based on analogous compounds and provides a framework for experimental data comparison.

Chemical Structure and Properties

- IUPAC Name: 1-(2,5-Dimethoxyphenyl)-2-nitroprop-1-ene
- Molecular Formula: $\text{C}_{11}\text{H}_{13}\text{NO}_4$
- Molecular Weight: 223.23 g/mol
- Appearance: Typically a yellow crystalline solid.

Synthesis

The most common synthetic route to **1-(2,5-Dimethoxyphenyl)-2-nitropropene** is the Henry condensation (also known as a nitroaldol reaction) between 2,5-dimethoxybenzaldehyde and nitroethane, typically in the presence of a basic catalyst such as ammonium acetate or an amine like ethylenediamine diacetate (EDDA).

Experimental Protocol: Synthesis of 1-(2,5-Dimethoxyphenyl)-2-nitropropene

A representative procedure involves the following steps:

- Dissolve 2,5-dimethoxybenzaldehyde in a suitable solvent, such as isopropanol or glacial acetic acid.
- Add nitroethane and a catalytic amount of a base (e.g., ethylenediamine diacetate or cyclohexylamine).
- The reaction mixture is typically heated to reflux for several hours.
- Upon cooling, the product often crystallizes from the solution.
- The crude product can be purified by recrystallization from a solvent like methanol to yield yellow crystals.

Spectroscopic Characterization Data

While specific, verified ^1H and ^{13}C NMR data for **1-(2,5-Dimethoxyphenyl)-2-nitropropene** is not readily available in the public domain, the expected chemical shifts can be predicted based on the structure and data from similar compounds. Researchers who synthesize this compound should perform their own NMR analysis for structural confirmation.

Predicted ^1H NMR Spectral Data

The following table outlines the expected proton NMR signals for **1-(2,5-Dimethoxyphenyl)-2-nitropropene**. Actual experimental values may vary slightly depending on the solvent and instrument used.

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity	Integration
Vinyllic Proton	~8.0 - 8.5	Singlet	1H
Aromatic Protons	~6.8 - 7.2	Multiplet	3H
Methoxy Protons (OCH ₃)	~3.8 - 4.0	Singlet	6H
Methyl Protons (CH ₃)	~2.5	Singlet	3H

Predicted ¹³C NMR Spectral Data

The following table outlines the expected carbon-13 NMR signals.

Carbon Assignment	Expected Chemical Shift (ppm)
C=C (Nitroalkene)	~140 - 150
C=C (Nitroalkene)	~130 - 140
Aromatic C-O	~150 - 155
Aromatic C-H & C-C	~110 - 130
Methoxy (OCH ₃)	~55 - 60
Methyl (CH ₃)	~15 - 20

Comparison with an Alternative: 1-Phenyl-2-nitropropene

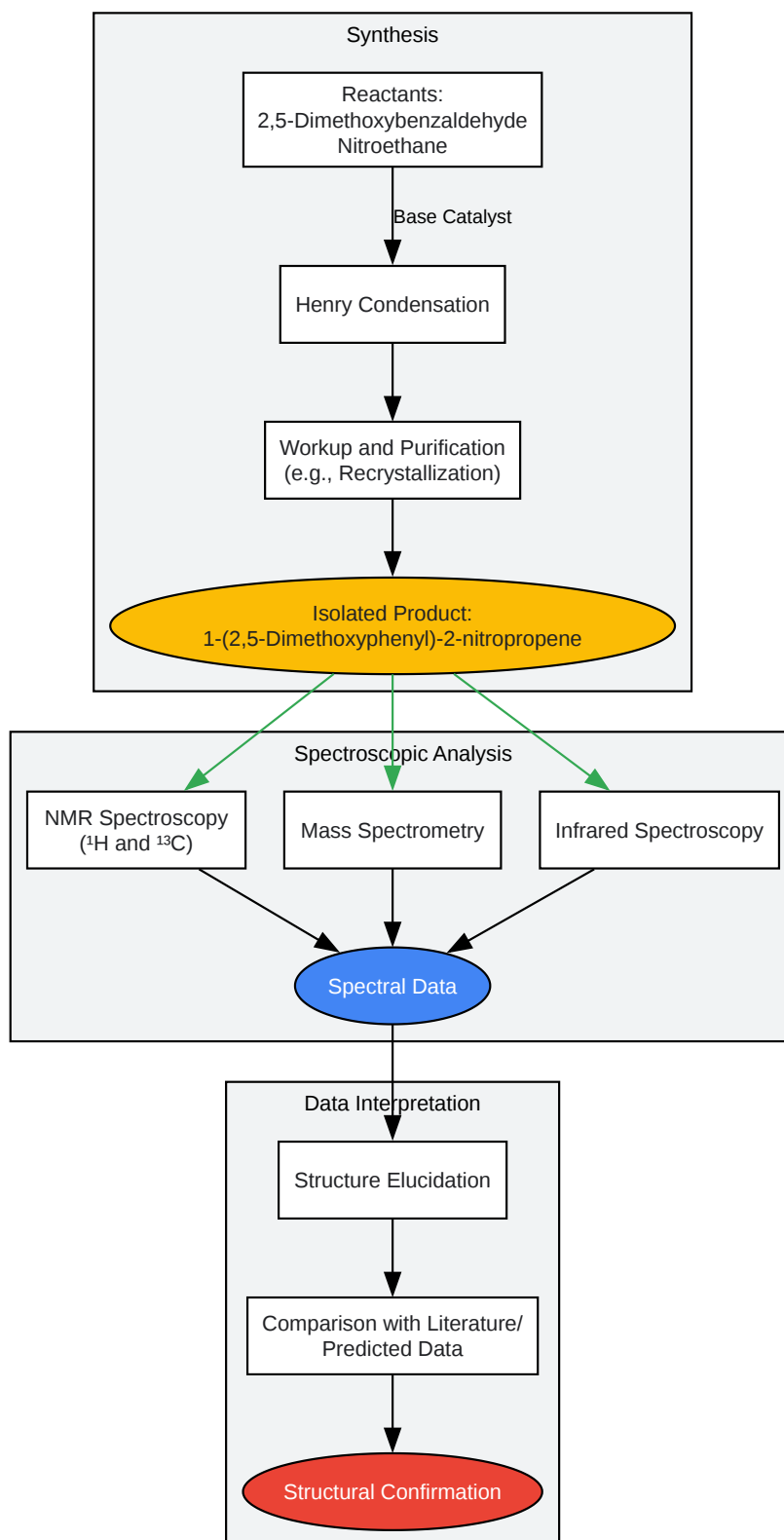
To provide a basis for comparison, the established NMR data for the related compound, 1-phenyl-2-nitropropene (P2NP), is presented below. The absence of the two methoxy groups on the phenyl ring in P2NP leads to a simpler aromatic region in the NMR spectra.

¹H and ¹³C NMR Data for 1-Phenyl-2-nitropropene

¹ H NMR		¹³ C NMR	
Assignment	Chemical Shift (ppm)	Assignment	Chemical Shift (ppm)
Vinylic Proton	~8.2	C=C (Nitroalkene)	~145
Aromatic Protons	~7.4 - 7.6	C=C (Nitroalkene)	~135
Methyl Protons	~2.5	Aromatic C (ipso)	~132
Aromatic C-H	~128 - 131		
Methyl (CH ₃)	~14		

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like **1-(2,5-Dimethoxyphenyl)-2-nitropropene**.



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